1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone
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Overview
Description
1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone is an organic compound with the molecular formula C11H12O. It is a derivative of indan, a bicyclic hydrocarbon, and features a ketone functional group. This compound is known for its unique structure, which includes a dimethyl substitution on the indan ring, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 1,1-dimethylindan with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ketone group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(2,3-dihydro-1H-inden-5-yl)ethanone: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
1-(2,3-dihydro-1,1-dimethyl-1H-inden-5-yl)ethanone: Similar structure but with variations in the substitution pattern, affecting its chemical behavior.
1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone: Contains a tert-butyl group, leading to distinct steric and electronic effects.
Uniqueness: 1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and industrial applications .
Properties
CAS No. |
102296-44-6 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-(1,1-dimethyl-2,3-dihydroinden-5-yl)ethanone |
InChI |
InChI=1S/C13H16O/c1-9(14)10-4-5-12-11(8-10)6-7-13(12,2)3/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
HVENCELDSVORNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(CC2)(C)C |
Origin of Product |
United States |
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